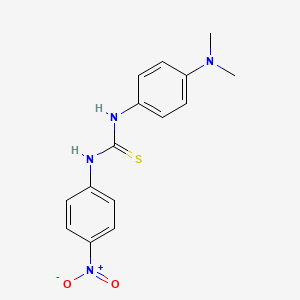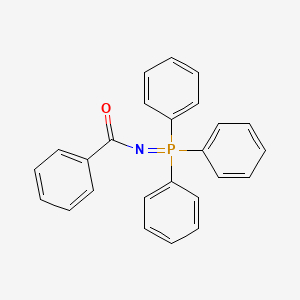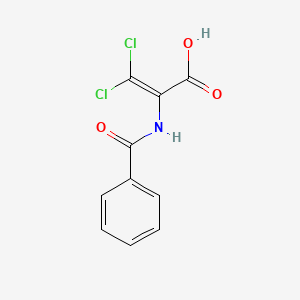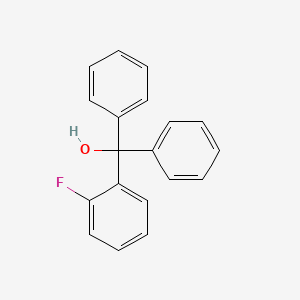![molecular formula C20H28O4Se B11948563 4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione CAS No. 69507-81-9](/img/structure/B11948563.png)
4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE is a complex organic compound that features a unique spiro structure incorporating selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE likely involves multiple steps, starting from simpler organic molecules. Typical synthetic routes might include:
- Formation of the benzoxaselenole core through a cyclization reaction.
- Introduction of the spiro-cyclohexane ring via a spiro-annulation reaction.
- Functionalization to introduce the octamethyl groups and the trione functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalytic processes, continuous flow reactors, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions might target the trione functionality, converting it to diols or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxaselenole core.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying selenium-containing enzymes or as a probe for biological systems.
Medicine: Possible applications in drug development, particularly for diseases where selenium compounds have shown efficacy.
Industry: Use in materials science for developing new materials with unique properties.
Wirkmechanismus
The mechanism of action for OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE would depend on its specific application. In biological systems, it might interact with proteins or enzymes, affecting their function. The selenium atom could play a crucial role in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroselenofuran derivatives: Similar in containing selenium and having a tetrahydro structure.
Spiro compounds: Other spiro compounds with different heteroatoms (e.g., oxygen, sulfur) instead of selenium.
Trione-containing compounds: Compounds with trione functionality but different core structures.
Uniqueness
The uniqueness of OCTAMETHYL-TETRAHYDROSPIRO(1,3-BENZOXASELENOLE-2,1’-CYCLOHEXANE)-2’,3’,7-TRIONE lies in its combination of a spiro structure, selenium atom, and trione functionality, which might confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
69507-81-9 |
|---|---|
Molekularformel |
C20H28O4Se |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione |
InChI |
InChI=1S/C20H28O4Se/c1-16(2)9-18(5,6)15-11(12(16)21)24-20(25-15)14(23)13(22)17(3,4)10-19(20,7)8/h9-10H2,1-8H3 |
InChI-Schlüssel |
QPIARMSQQYUZDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)C2=C1[Se]C3(O2)C(=O)C(=O)C(CC3(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)





![4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol](/img/structure/B11948522.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)




![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)
